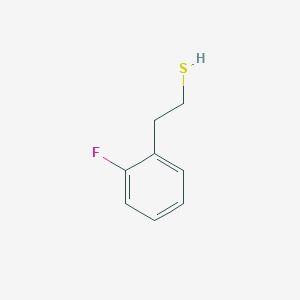
2-Fluorobenzeneethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluorobenzeneethanethiol is an organic compound that belongs to the class of aromatic thiols It consists of a benzene ring substituted with a fluorine atom and an ethanethiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorobenzeneethanethiol typically involves the introduction of a thiol group to a fluorobenzene derivative. One common method is the nucleophilic substitution reaction where a fluorobenzene derivative reacts with ethanethiol under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the ethanethiol, making it a more reactive nucleophile.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure safety and efficiency. The use of automated systems can help control reaction conditions such as temperature and pressure, minimizing the risk of side reactions and improving yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluorobenzeneethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium amide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Fluorobenzeneethanethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound can be used in the study of enzyme mechanisms involving thiol groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Fluorobenzeneethanethiol involves its ability to interact with various molecular targets through its thiol group. Thiol groups are known to form strong bonds with metals and other electrophilic centers, making this compound useful in catalysis and as a ligand in coordination chemistry. The fluorine atom can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzeneethanethiol: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
2-Chlorobenzeneethanethiol: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and physical properties.
2-Bromobenzeneethanethiol: Contains a bromine atom, which is larger and more polarizable than fluorine, affecting its chemical behavior.
Uniqueness
2-Fluorobenzeneethanethiol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and other applications.
Eigenschaften
CAS-Nummer |
1099665-56-1 |
|---|---|
Molekularformel |
C8H9FS |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
2-(2-fluorophenyl)ethanethiol |
InChI |
InChI=1S/C8H9FS/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2 |
InChI-Schlüssel |
CYVNGKCGAUOWLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCS)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Isopropyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B15323321.png)

![7-Oxaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B15323325.png)
![Acetic acid, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-, ethyl ester](/img/structure/B15323332.png)
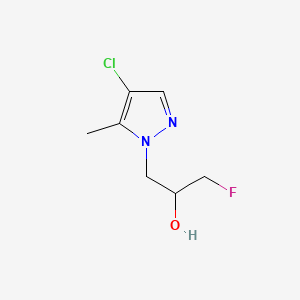
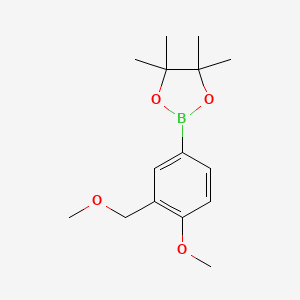
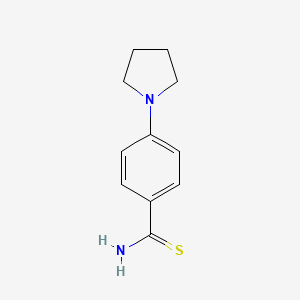


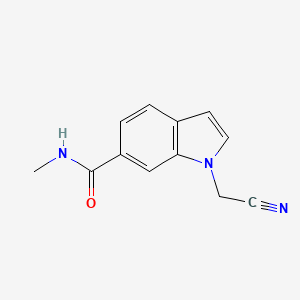

![2-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B15323382.png)
![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B15323384.png)
